molecular formula C64H102N3O14PS2 B054467 2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]benzenesulfonate CAS No. 115044-45-6

2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]benzenesulfonate

Cat. No.: B054467
CAS No.: 115044-45-6
M. Wt: 1232.6 g/mol
InChI Key: NHMNXIHGKOHXQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine is a fluorescent dye derivative of rhodamine B. It is commonly used in scientific research for its red-fluorescent properties, making it an excellent tool for imaging and tracking biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine typically involves the conjugation of lissamine rhodamine B sulfonyl chloride with 1,2-dipalmitoylphosphatidylethanolamine. The reaction is carried out in an organic solvent such as chloroform or methanol, under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is then dried and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine primarily undergoes substitution reactions due to the presence of reactive sulfonyl chloride groups. It can also participate in esterification and amidation reactions .

Common Reagents and Conditions

Common reagents used in these reactions include bases like triethylamine and solvents such as chloroform and methanol. The reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the reaction .

Major Products Formed

The major products formed from these reactions are various derivatives of the original compound, often with modified fluorescent properties or enhanced stability .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects through its fluorescent properties. When exposed to specific wavelengths of light, it emits fluorescence, which can be detected and measured. This property is utilized in various imaging and diagnostic techniques. The molecular targets and pathways involved include cellular membranes and other biological structures that can be labeled with the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine is unique due to its specific combination of lissamine rhodamine B and 1,2-dipalmitoylphosphatidylethanolamine, which provides it with distinct fluorescent properties and stability. This makes it particularly useful in applications requiring long-term imaging and tracking .

Properties

CAS No.

115044-45-6

Molecular Formula

C64H102N3O14PS2

Molecular Weight

1232.6 g/mol

IUPAC Name

2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]benzenesulfonate

InChI

InChI=1S/C64H102N3O14PS2/c1-7-13-15-17-19-21-23-25-27-29-31-33-35-37-62(68)77-50-54(80-63(69)38-36-34-32-30-28-26-24-22-20-18-16-14-8-2)51-79-82(70,71)78-46-45-65-83(72,73)55-41-44-58(61(49-55)84(74,75)76)64-56-42-39-52(66(9-3)10-4)47-59(56)81-60-48-53(40-43-57(60)64)67(11-5)12-6/h39-44,47-49,54,65H,7-38,45-46,50-51H2,1-6H3,(H-,70,71,74,75,76)

InChI Key

NHMNXIHGKOHXQR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC)S(=O)(=O)[O-])OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC)S(=O)(=O)[O-])OC(=O)CCCCCCCCCCCCCCC

Synonyms

N-(lissamine-rhodamine B sulfonyl)-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine
N-(lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine
NLRBS-DPPC

Origin of Product

United States

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